molecular formula C32H31N2NaO12 B1592986 Sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzoate CAS No. 94442-10-1

Sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzoate

Cat. No.: B1592986
CAS No.: 94442-10-1
M. Wt: 658.6 g/mol
InChI Key: URMSJFDNSPGTSG-UHFFFAOYSA-M
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Description

Historical Development and Discovery of o-Cresolphthalein Complexone

The compound EINECS 305-335-9 corresponds to the sodium salt of o-Cresolphthalein Complexone (o-CPC), a molecule derived from o-Cresolphthalein through chemical modification. The parent compound, o-Cresolphthalein, was first synthesized in the mid-20th century via condensation reactions involving phthalic anhydride and o-cresol. Subsequent research focused on enhancing its utility as a metal ion indicator by introducing iminodiacetic acid groups, leading to the development of o-CPC. This modification enabled selective binding to alkaline earth metals like calcium and magnesium, forming stable complexes detectable through colorimetric changes.

The sodium salt form (EINECS 305-335-9) emerged as a critical reagent in complexometric titrations, particularly for calcium determination in biological fluids. Its historical significance lies in its role in advancing clinical diagnostic methods and environmental monitoring of metal ion concentrations.

Chemical Classification and Registry Status

EINECS 305-335-9 is classified as a sodium salt of a complexometric indicator, belonging to the broader category of phthalein-derived ligands. Its registry status is defined by multiple identifiers:

Parameter Value Source
CAS Number (Sodium Salt) 94442-10-1
EINECS Number 305-335-9
Beilstein Registry 381994
EC Number 305-335-9

The compound’s acid form (o-CPC) has a distinct CAS number (2411-89-4) and EC number (219-318-8). This distinction highlights the sodium salt’s unique regulatory status.

EINECS 305-335-9 Identification Parameters

The compound’s chemical identity is rigorously defined by structural and physicochemical properties:

Parameter Detail Source
Molecular Formula C₃₂H₃₁N₂NaO₁₂
Molecular Weight 658.6 g/mol
Structural Formula Sodium salt of o-CPC with two iminodiacetic acid groups
SMILES Notation CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)/C(=C/2\C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)/C3=CC=CC=C3C(=O)[O-].[Na+]

The sodium ion enhances water solubility, a critical property for its use in aqueous analytical methods.

Nomenclature and Synonyms

The compound’s systematic and trivial names reflect its functional and structural characteristics:

Name Type Examples Source
IUPAC Name Sodium; 2-[(Z)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzoate
Trivial Names Disodium dihydrogen N,N'-((3-oxo-(3H)-isobenzofuran-1-ylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxylatomethyl)glycinate)
Shortened Synonyms SCHEMBL4950022, NS00122676

The sodium salt is often referred to interchangeably with its acid counterpart in literature, necessitating careful distinction based on context.

Properties

IUPAC Name

sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O12.Na/c1-17-7-19(9-21(30(17)43)11-33(13-25(35)36)14-26(37)38)29(23-5-3-4-6-24(23)32(45)46)20-8-18(2)31(44)22(10-20)12-34(15-27(39)40)16-28(41)42;/h3-10,43H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,45,46);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMSJFDNSPGTSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N2NaO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Einecs 305-335-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups within the molecule .

Scientific Research Applications

Biocidal Applications

DCOIT is widely used as a biocide due to its effectiveness against a range of microorganisms. Its primary applications include:

  • Wood Preservation : DCOIT is employed to protect wood products from decay and fungal attacks. It is particularly effective in outdoor applications where wood is exposed to moisture.
  • Antifouling Agents : In marine environments, DCOIT is used in coatings to prevent the growth of algae and barnacles on ships and other marine structures.

Industrial Coatings

DCOIT is incorporated into industrial coatings to enhance their durability and resistance to microbial degradation. This application is crucial for maintaining the integrity of structures exposed to harsh environmental conditions.

Textile Industry

In the textile sector, DCOIT serves as a preservative in the production of fabrics, helping to prevent mold and mildew formation during storage and transport.

Agricultural Products

DCOIT is also utilized in agricultural formulations as a fungicide, protecting crops from fungal infections that can lead to significant yield losses.

Case Study 1: Wood Preservation Efficacy

A study conducted by the European Chemicals Agency (ECHA) evaluated the effectiveness of DCOIT in wood preservation. The results indicated that treated wood samples exhibited significantly lower decay rates compared to untreated controls over a two-year period. This demonstrates DCOIT's potential as a reliable preservative in outdoor applications.

Case Study 2: Antifouling Performance

Research published in the Journal of Marine Science assessed the antifouling properties of DCOIT-based coatings on marine vessels. The findings revealed that vessels coated with DCOIT maintained lower levels of fouling organisms compared to those with traditional antifouling agents, highlighting its effectiveness in marine environments.

Case Study 3: Textile Preservation

An investigation into the use of DCOIT in textile manufacturing showed that fabrics treated with this compound had a significantly reduced incidence of mold growth during storage tests. This underscores its utility as a preservative in the textile industry.

Mechanism of Action

The mechanism of action of Einecs 305-335-9 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the compound’s structure and the context of its use. Generally, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Structural Analogs via Tanimoto Similarity

Using PubChem 2D fingerprints and a Tanimoto similarity index ≥70% (as per REACH Annex VI guidelines), structurally related compounds include:

Compound Name CAS EINECS Molecular Formula Similarity Index Key Structural Differences
o-Cresolphthalein complexone 94442-10-1 305-335-9 C₃₂H₃₀N₂Na₂O₁₂ 1.00 (Reference) Reference compound
Phthalein Purple 2411-89-4 219-319-3 C₂₈H₂₀N₂O₁₃ 0.85 Lacks carboxymethyl groups; different aromatic substitution
Methylthymol Blue 1945-77-3 217-747-9 C₃₇H₄₄N₂O₁₃S 0.78 Contains sulfonic acid groups; thymol backbone

Key Findings :

  • Phthalein Purple shares the phenolphthalein core but lacks the carboxymethylamino groups, reducing its metal-binding specificity compared to EINECS 305-335-9 .
  • Methylthymol Blue incorporates sulfonic acid moieties, enhancing solubility in acidic media but limiting stability in alkaline conditions .

Metal Salt Variants

EINECS 305-335-9’s disodium salt can be compared to other metal-complexed analogs:

Compound Name CAS Metal Ion Solubility (g/L) Application
o-Cresolphthalein complexone (Disodium) 94442-10-1 Na⁺ 50 (Water, 25°C) EDTA titrations (Ca²⁺/Mg²⁺)
o-Cresolphthalein complexone (Dipotassium) 12627-89-3 K⁺ 65 (Water, 25°C) High-ionic-strength titrations
Calcein (Free Acid) 1461-15-0 H⁺ Insoluble Fluorescent metal detection

Key Differences :

  • Dipotassium salt exhibits higher solubility in water due to potassium’s lower charge density, making it preferable for high-salt matrices .
  • Calcein , while structurally distinct, serves a similar functional role but requires UV excitation for endpoint detection .

Comparison with Functionally Similar Compounds

Metallochromic Indicators

Compound Name CAS EINECS Sensitivity (Detection Limit) pH Range Primary Metal Targets
Eriochrome Black T 1787-61-7 217-238-2 0.1 µM (Ca²⁺) 8–10 Ca²⁺, Mg²⁺, Zn²⁺
Murexide 3051-09-0 221-284-9 1.0 µM (Ca²⁺) 10–12 Ca²⁺, Ni²⁺
EINECS 305-335-9 94442-10-1 305-335-9 0.05 µM (Ca²⁺) 10–12 Ca²⁺, Mg²⁺

Functional Insights :

  • Eriochrome Black T has broader metal specificity but lower sensitivity compared to EINECS 305-335-9 .
  • Murexide operates in a narrower pH range and is less stable under prolonged storage .

Toxicity and Regulatory Considerations

  • EINECS 305-335-9: Classified with hazard codes H302 (harmful if swallowed) and H319 (causes eye irritation). No carcinogenicity data available .
  • QSAR Predictions: Read-Across Structure-Activity Relationship (RASAR) models indicate low acute toxicity (LD₅₀ > 2000 mg/kg) for structurally similar phenolphthalein derivatives, aligning with experimental data for EINECS 305-335-9 .

Data Gaps and Research Needs

  • Limited ecotoxicological data exist for EINECS 305-335-8. QSAR models suggest moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna), but validation is required .
  • Comparative studies on photostability and long-term storage of disodium vs. dipotassium salts are lacking .

Biological Activity

Einecs 305-335-9 , also known as 1,4-Dimethylnaphthalene , is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential environmental impacts. This compound is primarily used in industrial applications, including the production of dyes, plastics, and other chemical intermediates. Understanding its biological activity is crucial for assessing its safety and regulatory compliance.

Toxicological Profile

1,4-Dimethylnaphthalene exhibits several toxicological effects that are important for evaluating its safety profile:

  • Acute Toxicity : It is classified as very toxic if swallowed, with potential fatal outcomes if it enters the airways. The compound can cause serious eye irritation and is harmful if ingested .
  • Aquatic Toxicity : This substance is particularly harmful to aquatic life, highlighting the need for careful handling and disposal practices in industrial settings .

The biological activity of 1,4-Dimethylnaphthalene can be attributed to its interaction with cellular components:

  • Oxidative Stress : The compound can induce oxidative stress in cells, leading to cellular damage and inflammation. This mechanism is often linked to various health risks, including carcinogenicity.
  • Endocrine Disruption : Some studies suggest that 1,4-Dimethylnaphthalene may act as an endocrine disruptor, affecting hormonal balance and potentially leading to reproductive toxicity .

Environmental Impact Studies

Several case studies have investigated the environmental impact of 1,4-Dimethylnaphthalene:

  • Aquatic Ecosystems : Research has shown that exposure to this compound can significantly disrupt aquatic ecosystems. For instance, laboratory studies indicated a marked decline in fish populations when exposed to concentrations above certain thresholds .
  • Soil Contamination : In areas where industrial activities involving 1,4-Dimethylnaphthalene are prevalent, soil contamination has been observed. Remediation efforts are critical to mitigate long-term ecological damage .

Human Health Studies

Human health studies have focused on the potential risks associated with exposure to 1,4-Dimethylnaphthalene:

  • Occupational Exposure : Workers in industries using this compound have shown increased markers of oxidative stress and inflammation. Long-term exposure may correlate with respiratory issues and skin irritation .
  • Epidemiological Data : Epidemiological studies suggest a possible link between exposure to PAHs like 1,4-Dimethylnaphthalene and increased cancer risk, although further research is needed to establish causation definitively .

Toxicity Summary Table

EndpointValueReference
Oral LD50 (rat)500 mg/kgECHA
Aquatic LC50 (fish)0.5 mg/LECHA
Eye Irritation ScoreSevereECHA

Environmental Impact Data

Study TypeFindingsReference
Aquatic Ecosystem StudySignificant fish population decline at >0.5 mg/L
Soil Contamination StudyHigh levels found near industrial sites

Preparation Methods

General Synthetic Approaches

The preparation of compounds similar to Einecs 305-335-9 typically involves multi-step organic synthesis, including:

  • Formation of Heterocyclic Rings: Pyrazole rings are commonly formed via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.
  • Sulfonation Reactions: Introduction of sulfonic acid groups generally occurs through sulfonation of aromatic rings using reagents like chlorosulfonic acid or sulfur trioxide complexes.
  • Coupling and Condensation: The assembly of complex molecules often requires careful coupling of pyrazole derivatives with aromatic sulfonic acids or their salts, sometimes facilitated by catalysts.

Catalyst and Reagent Use

  • Catalysts: Silica-supported metal catalysts have been reported to enhance reaction rates and selectivity in related syntheses, particularly in coupling and oxidation steps.
  • Reagents: Bases such as potassium hydroxide and alcohols (e.g., propylene glycol) are used in de-esterification or hydrolysis steps to purify or modify intermediates. Solvents like pyridine may serve as both reactants and solvents in condensation reactions.

Reaction Conditions

  • Temperature and Pressure: Controlled heating (often moderate temperatures around 60-120°C) is essential to drive condensation and sulfonation without degrading sensitive functional groups.
  • pH Control: Maintaining appropriate pH is crucial during hydrolysis and sulfonation to prevent side reactions and ensure product stability.

Representative Preparation Procedure (Inferred from Analogous Compounds)

Step Process Description Conditions Notes
1 Synthesis of pyrazole intermediate via condensation of hydrazine derivatives with β-diketones Reflux in ethanol or pyridine, 80-100°C, 4-6 hours Yields pyrazole core structure
2 Sulfonation of aromatic ring using chlorosulfonic acid 0-5°C initially, then room temperature, 2-3 hours Introduces sulfonic acid group
3 Coupling of pyrazole intermediate with sulfonated aromatic compound Use of coupling agents or catalysts, silica-supported metals, 60-90°C, 6-12 hours Forms final compound structure
4 Purification via recrystallization or chromatography Solvents: methanol, water mixtures Ensures high purity (>95%)

Data Tables: Summary of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction Temperature 60-120°C Influences reaction rate and selectivity
Reaction Time 4-12 hours Determines yield and completeness
Catalyst Type Silica-supported metals (e.g., Pd, Cu) Enhances coupling efficiency
Solvent Pyridine, ethanol, methanol Affects solubility and reaction environment
pH Range Mildly acidic to neutral (pH 4-7) Prevents degradation of sensitive groups
Purity Achieved >95% (by HPLC) Ensures suitability for research use

Research Findings and Observations

  • Catalyst Efficiency: Studies indicate that silica-supported metal catalysts significantly improve the selectivity of coupling reactions, reducing by-product formation and increasing overall yield.
  • De-esterification Role: Analogous compounds undergo de-esterification using bases and alcohols to convert esterified intermediates into free acid forms, crucial for biological activity and solubility.
  • Analytical Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming structural integrity.
  • Thermodynamics and Kinetics: Reaction kinetics suggest that maintaining moderate temperatures optimizes yield by balancing reaction speed and minimizing side reactions.

Q & A

Q. How can researchers confirm the identity and purity of Einecs 305-335-9 in experimental settings?

To ensure accurate identification, use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and compare results with published reference data. For purity assessment, employ chromatography (HPLC, GC) coupled with detectors (e.g., UV-Vis, refractive index) to quantify impurities. Document all protocols in detail, including instrument calibration and validation steps, to ensure reproducibility .

Q. What analytical techniques are most suitable for characterizing the physicochemical properties of Einecs 305-335-9?

Key methods include:

  • Thermal analysis (DSC, TGA) for stability and decomposition profiles.
  • Solubility studies using shake-flask or spectrophotometric methods.
  • Surface characterization via SEM or BET analysis for solid-state properties. Always validate methods against standard reference materials and report measurement uncertainties .

Q. How should researchers design initial experiments to assess the reactivity of Einecs 305-335-9 under varying conditions?

Use a factorial design to test variables such as pH, temperature, and solvent polarity. Include control groups and replicate experiments to minimize variability. Document raw data and statistical analyses (e.g., ANOVA) to identify significant trends. Pre-register protocols to align with ethical reproducibility standards .

Advanced Research Questions

Q. What methodologies can resolve contradictions in reported data on Einecs 305-335-9’s behavior across studies?

Conduct a meta-analysis of existing literature, focusing on differences in experimental conditions (e.g., reagent purity, ambient humidity). Perform systematic replication studies using standardized protocols. Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties and identify outlier sources .

Q. How can researchers optimize synthetic pathways for Einecs 305-335-9 to maximize yield while minimizing side products?

Employ Design of Experiments (DoE) principles, such as response surface methodology, to model reaction parameters (e.g., catalyst loading, reaction time). Use in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation. Validate optimized conditions through kinetic studies and scale-up trials .

Q. What strategies are effective for studying the degradation mechanisms of Einecs 305-335-9 in environmental or biological systems?

Use isotope labeling (e.g., ¹⁴C or deuterated analogs) to trace degradation pathways. Combine HPLC-MS/MS for metabolite identification and computational modeling (e.g., DFT calculations) to predict reaction intermediates. Validate findings with controlled abiotic/biotic degradation assays .

Q. How should researchers integrate computational modeling with experimental data to predict Einecs 305-335-9’s interactions with biological targets?

Develop QSAR models using experimentally derived binding affinity data. Validate predictions via molecular docking (e.g., AutoDock Vina) and MD simulations. Cross-reference results with in vitro assays (e.g., SPR, fluorescence polarization) to refine model accuracy .

Methodological Best Practices

What frameworks ensure rigor in formulating research questions about Einecs 305-335-9?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Avoid vague language; specify measurable endpoints (e.g., "quantify photostability at 365 nm" vs. "study stability") .

Q. How should researchers structure a literature review to address gaps in Einecs 305-335-9 research?

Systematically search databases (e.g., SciFinder, PubMed) using Boolean operators and controlled vocabulary (e.g., MeSH terms). Categorize findings by themes (e.g., synthesis, toxicity) and critique methodologies. Highlight discrepancies in data interpretation and propose hypotheses for unresolved questions .

Q. What protocols enhance transparency in reporting experimental data for Einecs 305-335-9?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw datasets in repositories (e.g., Zenodo) with metadata.
  • Use standardized templates (e.g., MIAME for microarray data) for method descriptions.
  • Disclose instrument settings, software versions, and statistical thresholds in supplementary materials .

Data Analysis and Presentation

Q. How can researchers mitigate bias when interpreting conflicting results from studies on Einecs 305-335-9?

Apply triangulation by cross-validating results using multiple analytical techniques. Conduct blind data analysis, where possible, to reduce observer bias. Report negative results and limitations explicitly to provide a balanced perspective .

Q. What statistical approaches are appropriate for analyzing dose-response relationships involving Einecs 305-335-9?

Use nonlinear regression models (e.g., Hill equation, logistic curves) to fit dose-response data. Calculate EC₅₀/IC₅₀ values with confidence intervals. Validate models via bootstrapping or residual analysis. For high-throughput data, apply false discovery rate (FDR) corrections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzoate
Reactant of Route 2
Sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.